Non-Centrosymmetric Space Group (P2₁) as a Determinant of Second-Harmonic Generation Capability vs. the Centrosymmetric Methoxy Analog
Single-crystal X-ray diffraction demonstrates that (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (ECC) crystallizes in the non-centrosymmetric monoclinic space group P2₁ (Hall symbol: P 2yb), with unit cell parameters a = 3.9479(1) Å, b = 10.1234(3) Å, c = 17.2553(6) Å, β = 91.823(2)°, V = 689.28(4) ų, Z = 2 [1]. Non-centrosymmetry is a mandatory crystallographic requirement for macroscopic second-order nonlinear optical (NLO) phenomena including second-harmonic generation (SHG) [1]. In contrast, the direct methoxy analog (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CLPMP, CAS 85502-87-0) crystallizes in the centrosymmetric space group P2₁/c, with a = 15.5924(4) Å and four molecules per unit cell [2]. The P2₁/c space group possesses an inversion center, which forbids second-order NLO activity in the bulk crystal. This crystallographic divergence—driven solely by the replacement of the ethoxy (-OCH₂CH₃) group with a methoxy (-OCH₃) group—determines whether the material can exhibit SHG. ECC therefore uniquely satisfies the symmetry prerequisite for frequency-doubling applications among this pair of otherwise structurally analogous chalcones [1] [2].
| Evidence Dimension | Crystal space group and second-order NLO eligibility |
|---|---|
| Target Compound Data | Monoclinic P2₁ (non-centrosymmetric); a = 3.9479 Å; b = 10.1234 Å; c = 17.2553 Å; β = 91.823°; V = 689.28 ų; Z = 2; Dx = 1.382 Mg m⁻³; T = 100 K |
| Comparator Or Baseline | CLPMP (methoxy analog): monoclinic P2₁/c (centrosymmetric); a = 15.5924 Å; Z = 4 |
| Quantified Difference | ECC: non-centrosymmetric (P2₁) → SHG-allowed; CLPMP: centrosymmetric (P2₁/c) → SHG-forbidden. The ethoxy → methoxy substitution changes the space group from P2₁ to P2₁/c, a qualitative binary difference with functional consequences for NLO eligibility. |
| Conditions | Single-crystal X-ray diffraction; ECC at T = 100 K, Mo Kα radiation (λ = 0.71073 Å), R factor = 0.041; CLPMP at room temperature |
Why This Matters
For procurement decisions in NLO materials research, ECC is the only choice between these two closely related chalcones that satisfies the fundamental crystallographic symmetry requirement for SHG-based applications such as frequency doubling, optical parametric oscillation, and electro-optic modulation.
- [1] Patil, P. S.; Fun, H.-K.; Chantrapromma, S.; Dharmaprakash, S. M. 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallogr., Sect. E: Struct. Rep. Online 2007, 63 (5), o2497–o2498. View Source
- [2] Ribeiro, M. A.; et al. Synthesis, Crystal Structure, Structural and Spectroscopic Analysis of (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. J. Mol. Struct. 2023, 1294, 136410. View Source
